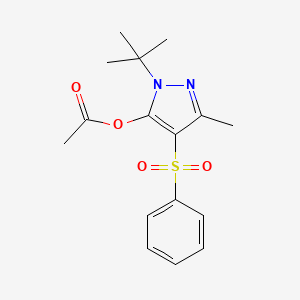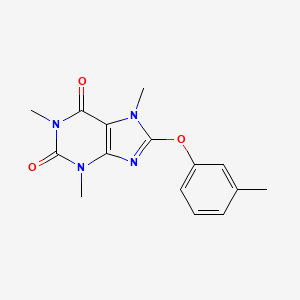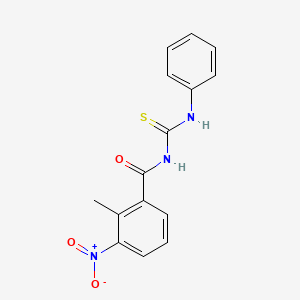
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, biochemistry, and materials science. This compound is known for its unique structural features and diverse chemical properties that make it a promising candidate for several research applications.
Mecanismo De Acción
The mechanism of action of 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate is not fully understood. However, it is believed that the compound exerts its antitumor effects by inhibiting the activity of certain enzymes that are essential for cell proliferation and survival. The compound also induces apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and phosphodiesterase-5 (PDE-5), which are involved in the regulation of inflammation and smooth muscle relaxation, respectively. The compound also exhibits antioxidant activity, which may contribute to its anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate in lab experiments include its potent antitumor and anti-inflammatory effects, as well as its unique structural features that make it a promising candidate for the development of new drugs. However, the limitations of using this compound include its relatively high cost and limited availability, which may hinder its widespread use in research.
Direcciones Futuras
There are several future directions for research on 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate. One direction is to further investigate the compound's mechanism of action and identify its molecular targets in cancer cells. Another direction is to explore the potential applications of this compound in other fields, such as materials science and nanotechnology. Additionally, more studies are needed to evaluate the safety and toxicity of this compound in vivo, which is essential for its further development as a therapeutic agent.
Métodos De Síntesis
The synthesis of 1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate involves several steps, including the reaction of tert-butyl hydrazine with ethyl acetoacetate, followed by the reaction of the resulting intermediate with phenylsulfonyl chloride. The final step involves the acetylation of the pyrazole ring using acetic anhydride. This synthesis method has been optimized to yield high purity and high yield of the compound.
Aplicaciones Científicas De Investigación
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, prostate, and lung cancer. The compound has also been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new anti-inflammatory drugs.
Propiedades
IUPAC Name |
[4-(benzenesulfonyl)-2-tert-butyl-5-methylpyrazol-3-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4S/c1-11-14(23(20,21)13-9-7-6-8-10-13)15(22-12(2)19)18(17-11)16(3,4)5/h6-10H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQYRTSQYQHLHRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=CC=C2)OC(=O)C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-tert-butyl-3-methyl-4-(phenylsulfonyl)-1H-pyrazol-5-yl acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[3-ethoxy-4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5754285.png)





![5-[(3-chloro-4-methoxybenzoyl)amino]isophthalic acid](/img/structure/B5754314.png)

![methyl 3-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5754330.png)
![2-cyclopropyl-N'-[(3-methyl-2-thienyl)methylene]-4-quinolinecarbohydrazide](/img/structure/B5754332.png)